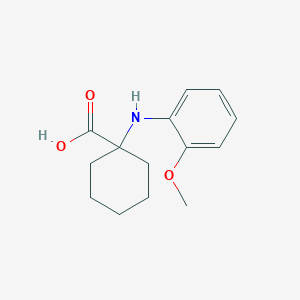

1-(2-Methoxy-phenylamino)-cyclohexanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Methoxy-phenylamino)-cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and an amino group attached to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-phenylamino)-cyclohexanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyaniline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-phenylamino)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(2-Methoxy-phenylamino)-cyclohexanecarboxylic acid has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-phenylamino)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1-(2-Methoxyphenyl)piperazine: Similar in structure but with a piperazine ring instead of a cyclohexane ring.

2-Methoxyphenylacetic acid: Similar in structure but with an acetic acid group instead of a cyclohexanecarboxylic acid group.

2-Methoxyaniline: Similar in structure but without the carboxylic acid group.

Uniqueness

1-(2-Methoxy-phenylamino)-cyclohexanecarboxylic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various scientific and industrial applications.

Biological Activity

1-(2-Methoxy-phenylamino)-cyclohexanecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a carboxylic acid group and an amino group attached to a methoxy-substituted phenyl ring. Its structural formula can be represented as follows:

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Some derivatives have shown the ability to inhibit specific enzymes involved in disease pathways, such as kinases and polymerases.

- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing various cellular signaling pathways .

- Cytotoxic Effects : Preliminary studies suggest that this compound could induce cytotoxicity in cancer cell lines, leading to reduced cell viability .

Antiviral Activity

A study highlighted the antiviral properties of related compounds against Zika virus (ZIKV), showing significant inhibition of viral replication. The most potent analogs had effective concentrations (EC50) in the low micromolar range, suggesting that structural modifications can enhance antiviral efficacy .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. For instance, compounds with similar structures demonstrated cytotoxic effects on hepatocellular carcinoma (HCC) cell lines, with significant reductions in cell viability observed at concentrations around 50 µM. The cytotoxicity was assessed using lactate dehydrogenase (LDH) release assays, indicating membrane integrity loss .

Study on Hepatocellular Carcinoma

In a recent study, derivatives of this compound were tested against HCC cell lines. Results indicated that certain modifications led to enhanced cytotoxicity compared to controls. The study provided detailed efficacy data, including half-maximal inhibitory concentration (IC50) values and comparison with standard chemotherapeutic agents.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 4e | 25 | HUH7 |

| 6 | 30 | AKH12 |

Study on Zika Virus Inhibition

Another study focused on the antiviral properties against ZIKV. The compound showed promising results in inhibiting viral replication with an EC50 value of approximately 6.87 µM.

| Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| 4w | 6.87 | >200 | >29 |

Properties

CAS No. |

725252-87-9 |

|---|---|

Molecular Formula |

C14H19NO3 |

Molecular Weight |

249.30 g/mol |

IUPAC Name |

1-(2-methoxyanilino)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C14H19NO3/c1-18-12-8-4-3-7-11(12)15-14(13(16)17)9-5-2-6-10-14/h3-4,7-8,15H,2,5-6,9-10H2,1H3,(H,16,17) |

InChI Key |

AHLNXIFATXWNHW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC2(CCCCC2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.